molecular formula C15H27N3O2 B14778713 N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide

Cat. No.: B14778713
M. Wt: 281.39 g/mol
InChI Key: JAFCROZBVJYPTL-UHFFFAOYSA-N
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Description

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide is a complex organic compound featuring a pyrrolidine ring, an amino acid derivative, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Amino Acid Derivative: The amino acid derivative can be introduced via amide bond formation using reagents such as carbodiimides.

    Attachment of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide
  • N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-4-yl]methyl]-N-cyclopropylacetamide

Uniqueness

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide is unique due to its specific structural features, such as the position of the amino acid derivative and the cyclopropyl group. These features can influence its biological activity and chemical reactivity, making it distinct from similar compounds.

Properties

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide

InChI

InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-7-6-12(8-17)9-18(11(3)19)13-4-5-13/h10,12-14H,4-9,16H2,1-3H3

InChI Key

JAFCROZBVJYPTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N

Origin of Product

United States

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